N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that features a pyrazole ring, an oxabicyclo octane structure, and a carboxamide group
Properties
IUPAC Name |
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-4-13-12(14(21-3)18(2)17-13)7-16-15(20)19-10-5-6-11(19)9-22-8-10/h10-11H,4-9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZRXGNENOETLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1CNC(=O)N2C3CCC2COC3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The resulting pyrazole intermediate is then subjected to alkylation to introduce the ethyl and methoxy groups.
The next step involves the formation of the oxabicyclo[321]octane structure This is achieved through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂)
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced bicyclic structures, and halogenated pyrazole compounds.
Scientific Research Applications
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
- N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate
- N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylic acid
Uniqueness
The uniqueness of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[321]octane-8-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
